7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one
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Description
7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C29H30N2O4 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.22055744 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, which can have downstream effects on various biochemical pathways.
Biochemical Pathways
The α1-ARs are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can affect these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound influence its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds with acceptable pharmacokinetic profiles . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with the α1-AR and the subsequent changes in the receptor’s activity. These effects can potentially be used for the treatment of various neurological conditions . .
Properties
IUPAC Name |
7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-28(22-6-4-3-5-7-22)29(32)26-13-12-25(20-27(26)35-21)34-19-18-30-14-16-31(17-15-30)23-8-10-24(33-2)11-9-23/h3-13,20H,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTUSZFCQIVOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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